molecular formula C21H14ClNO2 B5871491 5-(3-chlorophenyl)-N-2-naphthyl-2-furamide

5-(3-chlorophenyl)-N-2-naphthyl-2-furamide

Cat. No. B5871491
M. Wt: 347.8 g/mol
InChI Key: CPJAJMIFAUKXSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-chlorophenyl)-N-2-naphthyl-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as "SB-204990" and belongs to the class of furan derivatives. The compound has been synthesized through various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-N-2-naphthyl-2-furamide involves its binding to the 5-HT2B receptor, which leads to the activation of various signaling pathways. This activation results in the relaxation of smooth muscle cells and the inhibition of cell proliferation, which may be beneficial in treating disorders such as pulmonary hypertension and heart failure.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-chlorophenyl)-N-2-naphthyl-2-furamide has various biochemical and physiological effects. The compound has been shown to inhibit the proliferation of smooth muscle cells, which may be beneficial in treating disorders such as pulmonary hypertension. Additionally, the compound has been shown to increase the release of nitric oxide, which is involved in the relaxation of smooth muscle cells and the regulation of blood pressure.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-chlorophenyl)-N-2-naphthyl-2-furamide in lab experiments include its high affinity for the 5-HT2B receptor and its potential therapeutic applications. However, limitations include the need for further research on the compound's safety and efficacy, as well as the need for more studies on its mechanism of action.

Future Directions

There are several future directions for research on 5-(3-chlorophenyl)-N-2-naphthyl-2-furamide. These include further investigations into the compound's potential therapeutic applications, as well as studies on its safety and efficacy. Additionally, research could focus on the development of novel compounds based on the structure of 5-(3-chlorophenyl)-N-2-naphthyl-2-furamide, which may have even greater therapeutic potential. Overall, research on this compound has the potential to lead to the development of new treatments for various disorders.

Synthesis Methods

The synthesis of 5-(3-chlorophenyl)-N-2-naphthyl-2-furamide has been achieved through various methods, including the reaction of 3-chloroaniline with 2-naphthol in the presence of a base, followed by cyclization with furan-2-carboxylic acid. Another method involves the reaction of 3-chloroaniline with 2-naphthylamine, followed by cyclization with furan-2-carboxylic acid. Both methods have been successful in producing the desired compound.

Scientific Research Applications

Research on 5-(3-chlorophenyl)-N-2-naphthyl-2-furamide has focused on its potential therapeutic applications. Studies have shown that the compound has a high affinity for the 5-HT2B receptor, which is involved in various physiological processes, including cardiovascular function and smooth muscle contraction. The compound has been investigated for its potential use in treating various disorders, including pulmonary hypertension, heart failure, and obesity.

properties

IUPAC Name

5-(3-chlorophenyl)-N-naphthalen-2-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO2/c22-17-7-3-6-16(12-17)19-10-11-20(25-19)21(24)23-18-9-8-14-4-1-2-5-15(14)13-18/h1-13H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJAJMIFAUKXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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